molecular formula C24H31N3O5S B3000346 N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide CAS No. 922003-57-4

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

Cat. No. B3000346
CAS RN: 922003-57-4
M. Wt: 473.59
InChI Key: VVYQJJCPSMJYNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrobenzo[b][1,4]oxazepin ring, for example, would likely adopt a puckered conformation to minimize ring strain .

Scientific Research Applications

Pharmacology

In pharmacology, this compound could be investigated for its potential as a therapeutic agent . Its structural complexity suggests it may interact with various biological targets, possibly acting as an inhibitor or modulator of certain enzymes or receptors. For instance, indole derivatives have shown anti-inflammatory and analgesic activities , which could be a starting point for researching similar properties in this compound.

Biochemistry

In biochemistry, the compound’s potential to affect cellular processes can be explored. It might be used in studies related to cell viability and redox potential, as compounds with similar structures are used to assess these parameters in cell cultures . Understanding its interaction with cellular components could lead to insights into cell metabolism and signaling pathways.

Molecular Docking Studies

The compound’s structure makes it a candidate for molecular docking studies. These studies could help predict how the compound interacts with various viral proteins, which is crucial in the development of antiviral drugs. Previous studies on similar compounds have been reported in the context of HIV-1 research .

properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S/c1-5-7-22(28)25-17-8-11-19(12-9-17)33(30,31)26-18-10-13-21-20(15-18)27(14-6-2)23(29)24(3,4)16-32-21/h8-13,15,26H,5-7,14,16H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYQJJCPSMJYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide

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